2-((trimethylsilyl)oxy)acetonitrile
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Overview
Description
2-((Trimethylsilyl)oxy)acetonitrile is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to an acetonitrile moiety. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and stability, making it valuable in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((trimethylsilyl)oxy)acetonitrile typically involves the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
CH3CN+ClSi(CH3)3+Et3N→(CH3)3SiOCH2CN+Et3NHCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)oxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or protic solvents, the trimethylsilyl group can be hydrolyzed to yield acetonitrile and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the trimethylsilyl group.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Acetonitrile and trimethylsilanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((Trimethylsilyl)oxy)acetonitrile has diverse applications in scientific research:
Organic Synthesis: Used as a reagent and intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: Employed in gas chromatography and mass spectrometry due to its volatility.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Pharmaceutical Research: Investigated for its potential in drug synthesis and development.
Mechanism of Action
The mechanism of action of 2-((trimethylsilyl)oxy)acetonitrile involves the reactivity of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, such as treatment with fluoride ions, to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
- 2-((Trimethylsilyl)oxy)phenylacetonitrile
- 2-((Trimethylsilyl)oxy)ethylacetonitrile
- 2-((Trimethylsilyl)oxy)propylacetonitrile
Uniqueness
2-((Trimethylsilyl)oxy)acetonitrile is unique due to its specific combination of the trimethylsilyl group and acetonitrile moiety. This combination imparts distinct properties, such as increased volatility and stability, which are advantageous in various chemical processes. The compound’s ability to act as a protecting group and its reactivity under mild conditions further enhance its utility in organic synthesis.
Properties
CAS No. |
40326-15-6 |
---|---|
Molecular Formula |
C5H11NOSi |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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